molecular formula C15H13NO4S B2647929 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide CAS No. 2034261-07-7

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide

Cat. No. B2647929
CAS RN: 2034261-07-7
M. Wt: 303.33
InChI Key: AZCDRMFCBQSEHY-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess various pharmacological properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Anti-Bacterial Activities

Furan-carboxamide derivatives have been synthesized and evaluated for their anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. One study demonstrated the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogs with significant effectiveness, particularly against NDM-positive A. baumannii, compared to commercially available drugs. Docking studies and molecular dynamics (MD) simulations validated the interaction stability of these compounds with bacterial targets (Siddiqa et al., 2022).

Application in Dye-Sensitized Solar Cells

Another research domain for furan-carboxamide derivatives involves material science, specifically in enhancing the performance of dye-sensitized solar cells (DSSCs). Phenothiazine derivatives with furan conjugated linkers, for example, showed improved solar energy-to-electricity conversion efficiency by over 24% compared to reference cells, highlighting the potential of furan-carboxamide derivatives in renewable energy technologies (Kim et al., 2011).

Influenza A Virus Inhibition

Furan-carboxamide derivatives have also been explored for their antiviral properties, with a focus on inhibiting the influenza A H5N1 virus. Systematic structure-activity relationship (SAR) studies of these compounds revealed their potent anti-influenza activity, identifying 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide as a novel inhibitor of the lethal H5N1 influenza A virus (Yongshi et al., 2017).

Antitumor Activity and Enzymatic Synthesis

Research into the antitumor activity of furan and thiophene analogues, such as furanfurin and thiophenfurin, has shown promising results. Thiophenfurin, in particular, demonstrated cytotoxicity in vitro towards various cancer cell lines and was active in vivo, indicating the potential for furan-carboxamide derivatives in cancer treatment (Franchetti et al., 1995).

Moreover, enzymatic synthesis involving furan derivatives has been utilized to create biobased polyesters, showcasing the versatility of furan-carboxamide derivatives in developing sustainable materials (Jiang et al., 2014).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-14(11-3-6-19-8-11)16-10-15(18,12-4-7-21-9-12)13-2-1-5-20-13/h1-9,18H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCDRMFCBQSEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=COC=C2)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide

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